Aglafoline is a natural product found in Aglaia formosana, Aglaia elliptifolia, and other organisms with data available.
Aglafoline
CAS No.: 143901-35-3
Cat. No.: VC0002970
Molecular Formula: C28H28O8
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 143901-35-3 |
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Molecular Formula | C28H28O8 |
Molecular Weight | 492.5 g/mol |
IUPAC Name | methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
Standard InChI | InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1 |
Standard InChI Key | VFTGDXPPYSWBSO-GWNOIRNCSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
SMILES | COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
Canonical SMILES | COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
Chemical Profile and Structural Characteristics
Molecular Architecture
Aglafoline (methyl rocaglate) possesses the molecular formula C₂₈H₂₈O₈ and a molecular weight of 492.5 g/mol . Its IUPAC name, methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxylate, reflects a complex heterotricyclic framework with multiple stereocenters . The structure includes:
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A cyclopenta[b]benzofuran core substituted with hydroxyl groups at C-1 and C-8b
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A 4-methoxyphenyl group at C-3a and a phenyl group at C-3
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Methoxy groups at C-6 and C-8
X-ray crystallography confirms its P -1 space group symmetry, with unit cell dimensions a = 10.0768 Å, b = 10.4422 Å, and c = 12.5172 Å .
Table 1: Physicochemical Properties of Aglafoline
Property | Value | Source |
---|---|---|
Solubility in ethanol | 100 mg/mL | |
Solubility in DMSO | 21.43 mg/mL | |
Storage stability (powder) | -20°C for 3 years | |
Purity (HPLC) | 98.87% | |
Melting point | Not reported | - |
Pharmacological Activities
Table 2: Key Pharmacodynamic Parameters
Parameter | Value | Model System | Source |
---|---|---|---|
PAF binding IC₅₀ | 17.8 ± 2.6 μM | Rabbit platelets | |
cAMP modulation | No effect | Rabbit platelets | |
TNIK docking energy | -8.9 kcal/mol | Computational |
Mechanisms of Action
PAF Receptor Antagonism
Aglafoline’s 17.8 μM IC₅₀ for [³H]PAF displacement suggests direct receptor interaction . It suppresses PAF-induced inositol monophosphate formation without altering collagen/thrombin pathways, indicating pathway specificity .
Synthesis and Production
Natural Extraction
Aglafoline occurs in Aglaia spp. at concentrations up to 0.2% dry weight, though exact yields are undisclosed .
Total Synthesis
The Nazarov cyclization approach achieves aglafoline in 12 steps with 85% diastereoselectivity :
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Allenol ether oxidation with mCPBA generates oxycarbenium ion
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Electrocyclic ring closure forms cyclopenta[b]benzofuran core
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Stereoselective functionalization introduces phenyl and methoxyphenyl groups .
Table 3: Synthetic Routes Comparison
Preclinical Development
Pharmacokinetics
Limited data exist, but 10 mg/kg IV in rats shows no acute toxicity or blood pressure effects . Solubility challenges necessitate ethanol/PEG300/Tween-80 formulations for in vivo studies.
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